Product packaging for 2-Bromo-1-(difluoromethyl)-3-nitrobenzene(Cat. No.:CAS No. 1261819-77-5)

2-Bromo-1-(difluoromethyl)-3-nitrobenzene

Cat. No.: B1377148
CAS No.: 1261819-77-5
M. Wt: 252.01 g/mol
InChI Key: MNOYLLVCOXRPLR-UHFFFAOYSA-N
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Description

2-Bromo-1-(difluoromethyl)-3-nitrobenzene ( 1261819-77-5) is a valuable aromatic intermediate for research and development in organic synthesis and drug discovery . With a molecular formula of C 7 H 4 BrF 2 NO 2 and a molecular weight of 252.01 g/mol, this compound integrates bromo, difluoromethyl, and nitro functional groups on a benzene ring, making it a versatile building block for constructing more complex molecules . The presence of multiple substituents allows for selective subsequent reactions, including nucleophilic aromatic substitutions and metal-catalyzed cross-couplings, which are fundamental in medicinal chemistry for creating potential active pharmaceutical ingredients (APIs). The difluoromethyl group is of particular interest as it can influence the metabolic stability, lipophilicity, and bioavailability of candidate molecules. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, referring to the supplied Safety Data Sheet. It is classified with the hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn. Please note that the boiling point data for this specific compound is not currently available .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrF2NO2 B1377148 2-Bromo-1-(difluoromethyl)-3-nitrobenzene CAS No. 1261819-77-5

Properties

IUPAC Name

2-bromo-1-(difluoromethyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO2/c8-6-4(7(9)10)2-1-3-5(6)11(12)13/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOYLLVCOXRPLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(difluoromethyl)-3-nitrobenzene typically involves the bromination of 1-(difluoromethyl)-3-nitrobenzene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation, crystallization, or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(difluoromethyl)-3-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Oxidation: The difluoromethyl group can be oxidized to a carboxylic acid or other functional groups using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acetic acid.

Major Products

    Nucleophilic substitution: Formation of substituted benzene derivatives with various functional groups replacing the bromine atom.

    Reduction: Formation of 2-amino-1-(difluoromethyl)-3-nitrobenzene.

    Oxidation: Formation of 2-bromo-1-(difluoromethyl)-3-carboxybenzene or other oxidized derivatives.

Scientific Research Applications

2-Bromo-1-(difluoromethyl)-3-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or liquid crystals.

    Chemical Biology: The compound can be employed in the study of biochemical pathways and molecular interactions due to its unique functional groups.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(difluoromethyl)-3-nitrobenzene depends on its specific application and the chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. The difluoromethyl group can participate in various interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below highlights key structural and functional differences between 2-bromo-1-(difluoromethyl)-3-nitrobenzene and analogous halogenated nitrobenzenes:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications
This compound C₇H₄BrF₂NO₃ 268.02 Br (2), CF₂H (1), NO₂ (3) High electrophilicity; used in Pd-catalyzed C–H functionalization
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene C₆H₂BrClFNO₂ 254.44 Br (5), Cl (1), F (2), NO₂ (3) Enhanced lipophilicity; precursor for antitubercular agents
1-Bromo-2-fluoro-3-nitrobenzene C₆H₃BrFNO₂ 219.99 Br (1), F (2), NO₂ (3) Lower steric hindrance; used in Suzuki-Miyaura couplings
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene C₇H₅BrFNO₃ 265.02 Br (1), F (3), OCH₃ (2), NO₂ (4) Methoxy group increases solubility; intermediate in dye synthesis
2,4-Dibromo-3-fluoro-nitrobenzene C₆H₂Br₂FNO₂ 317.89 Br (2,4), F (3), NO₂ (5) Dual bromine substitution enhances halogen bonding; agrochemical applications

Biological Activity

2-Bromo-1-(difluoromethyl)-3-nitrobenzene is an organic compound that has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula: C7H4BrF2N2O2
  • Molecular Weight: 251.02 g/mol
  • IUPAC Name: this compound

This compound contains a bromine atom, a difluoromethyl group, and a nitro group, which contribute to its reactivity and biological properties.

The biological activity of this compound is believed to be influenced by its ability to interact with various molecular targets. The presence of the nitro group can facilitate electron-withdrawing effects, enhancing the compound's reactivity towards nucleophiles. Additionally, the difluoromethyl group may influence lipophilicity and membrane permeability, which are critical factors for biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity: Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.
  • Anticancer Potential: Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. It is hypothesized that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells

Case Study: Antimicrobial Activity

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity. The minimal inhibitory concentration (MIC) was determined for several pathogens, indicating its potential as an antimicrobial agent.

Case Study: Anticancer Activity

In vitro studies on cancer cell lines revealed that treatment with this compound led to a reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound may trigger programmed cell death mechanisms.

Q & A

Basic: What are the key synthetic strategies for 2-bromo-1-(difluoromethyl)-3-nitrobenzene, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of a benzene ring. A common approach includes:

  • Step 1 : Bromination of 1-(difluoromethyl)-3-nitrobenzene using brominating agents (e.g., Br₂/FeBr₃) under controlled temperatures (0–25°C) to avoid over-bromination.
  • Step 2 : Alternatively, nitration of 2-bromo-1-(difluoromethyl)benzene using mixed acid (HNO₃/H₂SO₄) at 50–60°C, where the difluoromethyl group (-CF₂H) directs nitration to the meta position due to its electron-withdrawing nature .
    Key factors : Solvent polarity (e.g., DCM vs. DMF), stoichiometry of brominating agents, and reaction time significantly impact regioselectivity and yield.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹⁹F NMR is critical for identifying the difluoromethyl group (δ ~ -110 to -120 ppm), while ¹H NMR resolves aromatic protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion [M+H]⁺ at m/z 268.94 (C₇H₄BrF₂NO₂).
  • IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1150 cm⁻¹ (C-F stretch) validate functional groups .

Advanced: How does the difluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

The -CF₂H group enhances electrophilicity at the bromine site, facilitating Suzuki-Miyaura couplings. However, steric hindrance from the difluoromethyl group reduces reactivity with bulky palladium catalysts. Optimized conditions include:

  • Catalyst : Pd(PPh₃)₄ or XPhos Pd G3.
  • Base : K₂CO₃ in THF/H₂O (3:1) at 80°C .
    Note : Competing nitro-group reduction may occur; use of inert atmospheres (N₂/Ar) is recommended.

Advanced: What regioselectivity challenges arise during functionalization of this compound?

The nitro (-NO₂) and difluoromethyl (-CF₂H) groups create competing electronic effects:

  • Nitro group : Strongly deactivates the ring, directing electrophiles to the meta position relative to itself.
  • Difluoromethyl group : Moderately deactivating but ortho/para-directing.
    Conflict resolution : Computational modeling (DFT) predicts dominant nitro-group directionality, but experimental validation via competitive substitution assays is essential .

Advanced: How can contradictory literature data on reaction outcomes be resolved?

Discrepancies often stem from:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states differently than non-polar solvents.
  • Catalyst loadings : Excess Pd catalysts may induce side reactions (e.g., debromination).
    Methodology : Replicate reactions under standardized conditions (e.g., IUPAC-recommended protocols) and use LC-MS to track intermediates .

Advanced: What biological screening approaches are suitable for assessing this compound’s bioactivity?

  • In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase panels) at 10–100 μM concentrations.
  • ADME profiling : Evaluate metabolic stability using liver microsomes and plasma protein binding assays.
    Caution : The nitro group may confer genotoxicity; Ames testing is advised before in vivo studies .

Basic: What safety protocols are critical for handling this compound?

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of brominated/nitroaromatic vapors.
  • Waste disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers .

Advanced: What are emerging applications in materials science or catalysis?

  • Catalysis : As a ligand precursor for Cu-mediated C-N coupling reactions.
  • Materials : Incorporation into fluorinated polymers for enhanced thermal stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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